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Compound of Interest

Compound Name: SC 51089 free base

Cat. No.: B1205674

Get Quote

SC-51089 free base is a potent and selective antagonist of the prostaglandin E2 (PGE2)

receptor subtype 1 (EP1). This technical guide provides an in-depth overview of its chemical

properties, mechanism of action, and key experimental protocols for researchers, scientists,

and drug development professionals.

Chemical and Physical Properties
SC-51089 free base is a synthetic, non-prostanoid molecule. Its systematic name is 8-chloro-

dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide.

The table below summarizes its key chemical and physical properties.
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Property Value

CAS Number 146033-03-6

Molecular Formula C₂₂H₁₉ClN₄O₃

Molecular Weight 422.87 g/mol

Appearance Crystalline solid

Solubility
DMF: ~30 mg/mL, DMSO: ~20 mg/mL, Ethanol:

~30 mg/mL

SMILES
O=C(CCc1ccncc1)NNC(=O)N1Cc2ccccc2Oc2c

cc(Cl)cc12

InChI

InChI=1S/C22H19ClN4O3/c23-17-6-7-20-

18(13-17)27(14-16-3-1-2-4-19(16)30-

20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-

15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29)

Mechanism of Action
SC-51089 acts as a selective antagonist at the EP1 prostanoid receptor. The EP1 receptor is a

G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin

E2 (PGE2). The binding of PGE2 to the EP1 receptor primarily couples to the Gq family of G

proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and

diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the

endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is

implicated in various physiological and pathophysiological processes, including pain,

inflammation, and neuronal excitability. SC-51089 competitively binds to the EP1 receptor,

thereby preventing PGE2 from initiating this downstream signaling pathway.[1][3]
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EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Biological Activity and Quantitative Data
SC-51089 exhibits a range of biological activities, primarily stemming from its selective

antagonism of the EP1 receptor. These activities include neuroprotection, anti-tumor effects,

and analgesia.

Receptor Binding Affinity
The selectivity of SC-51089 for the EP1 receptor over other prostanoid receptors has been

demonstrated in competitive binding assays. The following table summarizes the inhibitory

constants (Ki) of SC-51089 for various prostanoid receptors.[1][3][4]
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Receptor Subtype Ki (µM)

EP1 1.3

EP2 >100

EP3 17.5

EP4 >100

DP (PGD2) >100

FP (PGF2α) 61.1

IP (PGI2) >100

TP (Thromboxane) 11.2

In Vitro and In Vivo Efficacy
SC-51089 has demonstrated efficacy in various preclinical models. The table below

summarizes key findings.
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Model
System/Assay

Effect
Effective
Concentration/Dos
e

Reference(s)

Amyloid-β (1-42)

induced cytotoxicity in

MC65 human

neuroblastoma cells

Decreased cell death 10-50 µM [4]

KMG-4 human glioma

cell growth (in vitro)
Inhibited cell growth IC₅₀ = ~1 µM [4]

KMG-4 human glioma

mouse xenograft

model (in vivo)

Reduced tumor

growth
25 mg/kg [4]

Phenylbenzoquinone-

induced writhing in

mice (in vivo)

Reduced writhing

(analgesic effect)
ED₅₀ = 6.8 mg/kg [4]

R6/1 mouse model of

Huntington's disease

(in vivo)

Ameliorated motor

and memory deficits

40 µg/kg/day (i.p.

infusion)

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for

evaluating the biological activity of SC-51089.

KMG-4 Human Glioma Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the KMG-4

human glioma cell line to evaluate the in vivo anti-tumor efficacy of SC-51089.
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Cell Preparation

Animal Procedure

1. Culture KMG-4 cells
(e.g., DMEM, 10% FBS)

2. Harvest cells
(Trypsinization)

3. Wash & Resuspend
(PBS or serum-free media)

4. Cell Count & Viability
(Hemocytometer, Trypan Blue)

5. Prepare Injection Suspension
(e.g., 5 x 10⁶ cells in 100 µL)

6. Subcutaneous Injection
(Flank of immunodeficient mouse)

7. Monitor Tumor Growth
(Caliper measurements)

8. Randomize into Groups
(e.g., Vehicle, SC-51089)

9. Administer Treatment
(e.g., 25 mg/kg SC-51089)

10. Continue Monitoring
(Tumor volume, body weight)

11. Endpoint Analysis
(Tumor weight, histology)

 

Cell Culture & Plating

Treatment & Induction

Viability Assessment

1. Culture MC65 cells
(+ Tetracycline)

2. Plate cells in 96-well plates

3. Induce Aβ production
(- Tetracycline)

4. Add SC-51089
(10-50 µM)

5. Incubate
(e.g., 72 hours)

6. Add MTT Reagent

7. Incubate
(Formation of formazan)

8. Solubilize Formazan

9. Measure Absorbance
(570 nm)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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